molecular formula C7H10N2O B2719179 2-(6-Aminopyridin-3-yl)ethan-1-ol CAS No. 1314973-84-6

2-(6-Aminopyridin-3-yl)ethan-1-ol

Cat. No. B2719179
CAS RN: 1314973-84-6
M. Wt: 138.17
InChI Key: IVQMIVBDSUKTPO-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1314973-84-6 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 2-(6-amino-3-pyridinyl)ethanol . It is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is an oil-like substance that is typically stored at room temperature . It has a molecular weight of 138.17 .

Scientific Research Applications

Fluorescent Tagging in Oligosaccharides

2-Aminopyridine derivatives are used in fluorescent tagging of oligosaccharides. A study by Hase, Ikenaka, and Matsushima (1978) demonstrates how the aldehyde group of an oligosaccharide is combined with 2-aminopyridine, resulting in a fluorescent derivative. This is valuable for determining polymerization, sequencing sugar units, identifying linkage points, and creating fingerprints of sugar structures (Hase, Ikenaka, & Matsushima, 1978).

Protic Hydroxylic Ionic Liquids

Shevchenko et al. (2017) explored the synthesis of protic hydroxylic ionic liquids with nitrogenous centers, which can be derived from reactions involving aminopyridine derivatives. These ionic liquids exhibit unique properties like high conductivity and low glass transition temperatures, making them significant in fields like material science and chemistry (Shevchenko et al., 2017).

Coordination Chemistry

Aminopyridine derivatives are important in coordination chemistry. Halcrow (2005) reviews the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Fluorescent Chemosensors

Shylaja et al. (2020) discovered that certain 2-aminopyridine-3-carbonitriles function as fluorescent chemosensors for detecting ions like Fe3+ and picric acid. This highlights the role of aminopyridine derivatives in developing sensitive detection methods for various substances (Shylaja et al., 2020).

Synthesis of Bioactive Compounds

Bolliger, Oberholzer, and Frech (2011) discuss the significance of 2-aminopyridines as key structural cores in bioactive natural products and medicinally important compounds. Their study provides insights into the synthesis and applications of these compounds in biology and medicine (Bolliger, Oberholzer, & Frech, 2011).

Complex Formation with Transition Metals

Winter, Newkome, and Schubert (2011) detail the use of terpyridines, which are related to aminopyridines, in forming complexes with transition metals. These complexes find applications in diverse fields like photovoltaics, biomedicinal chemistry, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

The safety information available indicates that 2-(6-Aminopyridin-3-yl)ethan-1-ol has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 indicates it causes serious eye irritation, and H335 means it may cause respiratory irritation .

properties

IUPAC Name

2-(6-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQMIVBDSUKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314973-84-6
Record name 2-(6-aminopyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl (6-nitro-3-pyridinyl)acetate (468 mg, 2.60 mmol) in tetrahydrofuran was added LiAlH4 and stirred for 2 h at room temperature. The reaction was quenched with saturated 25% NH3 aqueous solution and the precipitate was removed. The filtrate was concentrated to give a title compound as yellow oil.
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Synthesis routes and methods II

Procedure details

To a solution of ethyl(6-nitro-3-pyridinyl)acetate (468 mg, 2.60 mmol) in tetrahydrofuran was added LiAlH4 and stirred for 2 h at room temperature. The reaction was quenched with saturated 25% NH3 aqueous solution and the precipitate was removed. The filtrate was concentrated to give a title compound as yellow oil.
Quantity
468 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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